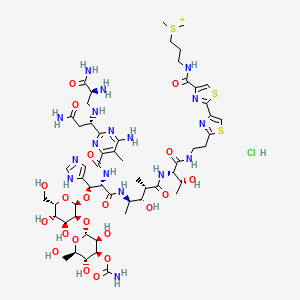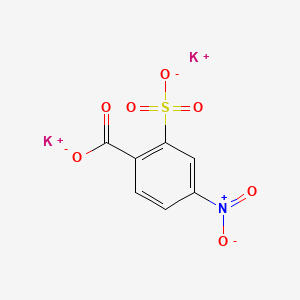![molecular formula C7H4ClN3 B1592096 2-Chloropyrido[2,3-b]pyrazine CAS No. 70838-55-0](/img/structure/B1592096.png)
2-Chloropyrido[2,3-b]pyrazine
Overview
Description
2-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the chemical formula C7H4ClN3 . It belongs to the pyrazine family and contains both pyrrole and pyrazine rings. This compound has been studied for its biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Synthesis Analysis
Various synthetic routes have been explored for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods allow the creation of diverse pyrrolopyrazine compounds with potential applications in drug discovery.
Molecular Structure Analysis
The molecular formula of 2-Chloropyrido[2,3-b]pyrazine is C7H4ClN3 , with a molecular weight of approximately 165.58 g/mol . The compound consists of a pyrrole ring and a pyrazine ring, forming a nitrogen-containing heterocyclic scaffold .
Scientific Research Applications
Nonlinear Optical (NLO) Technology
2-Chloropyrido[2,3-b]pyrazine derivatives have been identified to have significant contributions towards NLO technological applications due to their high nonlinear optical response. This makes them suitable for use in various NLO devices .
Electrochemical Sensing
Compounds with a pyrido[2,3-b]pyrazine core are utilized in electrochemical sensing of DNA, which is a critical application in genetic diagnostics and research .
Antioxidant and Antiurease Activity
These compounds have also been explored for their in vitro antioxidant and antiurease activities, indicating potential therapeutic applications .
PI3K Isozymes Inhibition
The heterocyclic compounds with this core structure exhibit biological applications such as selective inhibition of PI3K isozymes, which are relevant in cancer research and treatment .
Myocardial Infarction Treatment
There is scientific literature suggesting the use of pyrido[2,3-b]pyrazine derivatives for treating myocardial infarction, highlighting their significance in cardiovascular medicine .
Dipeptidyl Peptidase IV Inhibitors
These derivatives have been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes, showcasing their versatility in medical applications .
Photoluminescence Quantum Efficiency (PLQY)
A new tailor-made fluorescent core based on pyrido[2,3-b]pyrazine has been designed for high photoluminescence quantum efficiency (PLQY), crucial for cost-effective multicolor display applications .
Synthetic Approaches and Biological Activities
Pyrrolopyrazine derivatives, closely related to 2-Chloropyrido[2,3-b]pyrazine, have been synthesized through various methods and are known for their potential use in medicine and agriculture due to their presence in plants, microbes, soil, marine life, and other sources .
For further detailed information on each application, you can refer to the provided references.
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives… Pyrido[2,3-b]pyrazine-based full-color fluorescent materials for high… Pyrrolopyrazine derivatives: synthetic approaches and biological activities
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-4-10-7-5(11-6)2-1-3-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRDXDOFCABQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618884 | |
| Record name | 2-Chloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70838-55-0 | |
| Record name | 2-Chloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)










